SPA IC₅₀: HIF-2alpha-IN-2 (16 nM) vs. HIF-2α-IN-1 (<500 nM) — A >30-Fold Potency Differential
In the same scintillation proximity assay (SPA) format used for primary HIF-2α inhibitor screening, HIF-2alpha-IN-2 exhibits an IC₅₀ of 16 nM, whereas the structurally related probe HIF-2α-IN-1 yields an IC₅₀ of <500 nM under equivalent conditions [1]. This represents a >31-fold improvement in target engagement potency, establishing HIF-2alpha-IN-2 as the substantially more sensitive reagent for detecting HIF-2α binding events and for use in low-concentration pharmacological studies.
| Evidence Dimension | SPA biochemical IC₅₀ against HIF-2α PAS-B domain |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM |
| Comparator Or Baseline | HIF-2α-IN-1 IC₅₀ < 500 nM |
| Quantified Difference | >31-fold greater potency for HIF-2alpha-IN-2 |
| Conditions | Scintillation proximity assay (SPA) for HIF-2α binding inhibition |
Why This Matters
Researchers requiring sensitive HIF-2α detection at nanomolar concentrations should select HIF-2alpha-IN-2 over HIF-2α-IN-1 to avoid false negatives in competitive binding experiments.
- [1] Adooq. HIF-2α-IN-1 Product Datasheet. Adooq, A19788. Accessed May 2026. View Source
